4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
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Overview
Description
4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-fluoroaniline with pinacol borane under catalytic conditions to form the boronic ester.
Methylation: The next step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in methylation and other substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines and Amides: Formed through substitution reactions.
Scientific Research Applications
4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and imaging agents due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with boron-containing motifs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is primarily based on its ability to participate in various chemical reactions. The boronic ester group is highly reactive and can form stable complexes with various substrates, facilitating the formation of new chemical bonds. The fluorine atom enhances the compound’s reactivity by increasing the electron density on the aromatic ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
4-Fluorophenylboronic Acid: Similar structure but lacks the methyl and dioxaborolane groups.
N-Methyl-4-fluoroaniline: Similar structure but lacks the boronic ester group.
Uniqueness
4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to the presence of both the boronic ester and the fluorine atom, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity.
Properties
IUPAC Name |
4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5;/h6-8,16H,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGPWCBHWITUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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